molecular formula C10H11Cl2N B2955269 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride CAS No. 2197057-06-8

5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride

Cat. No.: B2955269
CAS No.: 2197057-06-8
M. Wt: 216.11
InChI Key: RHDKTIJXOHREGU-UHFFFAOYSA-N
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Description

5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a spirocyclic architecture combining a chlorinated indoline moiety with a cyclopropane ring. This specific molecular framework, the spiro[cyclopropane-1,3'-indoline] core, is a valuable scaffold in the synthesis of biologically active molecules . Research into analogous spiro[cyclopropane-1,3'-indolin]-2'-one compounds has demonstrated that this structural class possesses promising biological activity. For instance, related derivatives have been identified as potential antitumor agents and have shown promising activity in screenings against various human cancer cell lines, including prostate (DU-145), cervical (Hela), and lung (A-549) cancers . The synthesis of such spirocyclopropane indoline compounds can be achieved through diastereoselective cyclopropanation reactions, which are critical for producing the defined stereochemistry often required for biological interaction . Researchers utilize this and similar compounds as key intermediates in developing new therapeutic candidates and probing biological mechanisms. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-chlorospiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN.ClH/c11-7-1-2-9-8(5-7)10(3-4-10)6-12-9;/h1-2,5,12H,3-4,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDKTIJXOHREGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC3=C2C=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of indoline derivatives with cyclopropane-containing reagents in the presence of a chlorinating agent. The reaction conditions often require specific temperatures and solvents to ensure the successful formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of 5’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride may involve scalable synthetic routes that optimize yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

5’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

5’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Halogen-Substituted Spiro[indoline-cyclopropane] Derivatives

Variations in halogen type and position significantly influence physicochemical and biological properties:

Compound Name Halogen/Position Molecular Formula Molecular Weight (g/mol) Key Features Reference
5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride Cl, 5' C₁₀H₁₁Cl₂N ~215.9* Hydrochloride salt; enhanced solubility
5'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-ind] hydrochloride Br, 5' C₁₀H₁₁BrClN 260.56 Bromine substitution; higher molecular weight
5'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one F, 5' C₁₀H₉FNO 188.19 Ketone functional group; neutral form
4′-Chlorospiro[cyclopropane-1,3′-indolin]-1′-yl isobutyrate Cl, 4' C₁₄H₁₅ClNO 248.73 4'-Cl substitution; ester derivative; carboxylesterase inhibitor

*Calculated based on structural similarity to 5'-bromo analog .

Key Observations :

  • Halogen Effects : Bromine (Br) increases molecular weight and lipophilicity compared to chlorine (Cl) or fluorine (F). Fluorine’s electronegativity may enhance metabolic stability .
  • Positional Isomerism : The 4'-chloro derivative () exhibits carboxylesterase inhibition, suggesting substituent position critically impacts target engagement .
  • Functional Groups : The hydrochloride salt improves aqueous solubility, whereas ketone or ester groups (e.g., 5'-fluoro-2'-one) may alter reactivity or bioavailability .

Piperidine vs. Cyclopropane Ring Modifications

For example:

  • Spiro[indoline-3,4-piperidine]-2-ones : Demonstrated anticancer activity due to piperidine’s nitrogen atom enabling hydrogen bonding .
  • Cyclopropane Analogues (B1-B7) : Cyclopropane’s strained geometry may improve metabolic resistance or alter pharmacokinetics, though specific data for 5'-chloro derivatives remain unreported .

Indoline vs. Benzmorpholine Core

Replacing indoline with benzmorpholine (C1-C4 in ) modifies the aromatic system and introduces an additional oxygen atom. This substitution could:

  • Alter π-π stacking interactions with biological targets.
  • Modulate solubility via polarity changes.

Heterocyclic Variations

enzyme inhibitors) .

Biological Activity

5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • IUPAC Name : 5'-Chlorospiro[cyclopropane-1,3'-indoline]
  • Molecular Formula : C10_{10}H10_{10}ClN
  • Molecular Weight : 179.65 g/mol
  • Physical Form : Yellow to brown sticky oil or semi-solid
  • Purity : ≥95% .

The biological activity of this compound is primarily attributed to its unique spirocyclic structure. This structure allows the compound to interact with various biological targets, including enzymes and receptors, thereby modulating their activities. The chlorine substituent enhances its reactivity and selectivity towards specific molecular pathways, which can lead to significant biological effects .

Antimicrobial Activity

Research indicates that compounds containing cyclopropane structures exhibit notable antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For instance:

  • Staphylococcus aureus : Exhibited moderate activity with a Minimum Inhibitory Concentration (MIC) value indicating effective inhibition.
  • Escherichia coli : Similar moderate inhibitory effects were observed.

These findings suggest that the compound could serve as a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several human cancer cell lines:

Cell Line IC50 (μM) Activity
DU-145 (Prostate)<10Promising anticancer activity
HeLa (Cervical)<10Promising anticancer activity
A-549 (Lung)<10Promising anticancer activity

Studies have demonstrated that the compound exhibits IC50 values less than 10 μM across these cell lines, indicating strong potential for further development in cancer therapeutics .

Case Studies and Research Findings

  • Synthesis and Evaluation :
    A study focused on synthesizing spiro[cyclopropane-1,3'-indolin]-2'-ones using tosylhydrazone salts. The synthesized derivatives were evaluated for their biological activities against DU-145, HeLa, and A-549 cell lines with promising results .
  • Comparative Analysis :
    The compound was compared with other spirocyclic compounds such as spiro[cyclopropane-1,2’-steroids] and spiroindolines. The unique chlorine substitution in this compound provided distinct chemical properties that may enhance its biological activity compared to its analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride, and how is structural purity ensured?

  • Methodological Answer : Synthesis typically involves cyclopropanation of indoline precursors followed by hydrochlorination. For example, analogous compounds (e.g., 5-chloropyridinyl indole esters) are synthesized via esterification of substituted indole carboxylic acids with chlorinated reagents under anhydrous conditions, achieving yields >90% . Structural confirmation requires multimodal characterization :

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., cyclopropane sp³ carbons at δ 10–15 ppm).
  • Mass spectrometry (HRMS-ESI) : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
  • Purity assessment : High-performance liquid chromatography (HPLC) with ≥95% purity thresholds, as used in related indole derivatives .

Q. Which spectroscopic techniques are critical for confirming the spirocyclic and hydrochloride moieties in this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves spirocyclic geometry (cyclopropane-indoline dihedral angles) and chloride ion coordination .
  • FT-IR spectroscopy : Identifies N–H stretching (indoline, ~3400 cm⁻¹) and Cl⁻ counterion vibrations (600–800 cm⁻¹) .
  • Solid-state NMR : Differentiates cyclopropane ring strain via ¹³C chemical shifts .

Q. How does the cyclopropane ring influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : The strained cyclopropane ring increases susceptibility to ring-opening reactions. Experimental design should include:

  • Kinetic studies : Monitor ring-opening under acidic/basic conditions via UV-Vis or NMR kinetics.
  • Computational modeling : Use density functional theory (DFT) to predict reaction pathways (e.g., bond cleavage energies) .
  • Control experiments : Compare reactivity with non-cyclopropane analogs to isolate ring strain effects .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis yield of this compound?

  • Methodological Answer :

  • Reaction path searching : Employ quantum chemical calculations (e.g., Gaussian, ORCA) to identify low-energy transition states and intermediates .
  • Machine learning (ML) : Train models on reaction databases (e.g., ICSynth) to predict optimal solvents, temperatures, and catalysts .
  • Hybrid workflows : Integrate computational predictions with high-throughput experimentation (HTE) for rapid validation .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or HRMS adducts)?

  • Methodological Answer :

  • Cross-validation : Compare NMR data with structurally similar compounds (e.g., 5-chloropyridinyl indoles) to assign ambiguous peaks .
  • Isotopic labeling : Use ¹³C-labeled precursors to track signal splitting origins.
  • Advanced MS/MS : Fragment adduct ions (e.g., [M+Na]⁺) to distinguish true molecular ions from artifacts .

Q. How do reactor design parameters (e.g., mixing efficiency, temperature gradients) impact scalability for this compound?

  • Methodological Answer :

  • Computational fluid dynamics (CFD) : Model heat/mass transfer in batch vs. flow reactors to minimize side reactions .
  • DoE (Design of Experiments) : Optimize parameters like stirring rate (RPM) and cooling rates using response surface methodology (RSM) .
  • Pilot-scale trials : Validate lab-scale conditions in stirred-tank reactors with in-line PAT (Process Analytical Technology) for real-time monitoring .

Q. What methodologies enable structure-activity relationship (SAR) studies of derivatives against biological targets?

  • Methodological Answer :

  • Derivative synthesis : Introduce substituents (e.g., methyl, bromo) at indoline positions 5' and 6' via regioselective electrophilic substitution .
  • Biological assays : Pair enzymatic inhibition assays (e.g., SARS-CoV-2 3CLpro) with molecular docking (e.g., AutoDock Vina) to correlate activity with steric/electronic features .
  • Data integration : Use cheminformatics tools (e.g., KNIME, MOE) to cluster bioactivity data and identify pharmacophores .

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